2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide
Description
2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring, a piperazine moiety, and a sulfonamide linkage, making it a versatile molecule for various chemical reactions and biological interactions.
Properties
IUPAC Name |
2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O3S/c1-12(15)14(20)17-6-11-23(21,22)19-9-7-18(8-10-19)13-4-2-3-5-16-13/h2-5,12H,6-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZABGOXNWYKDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting pyridine with piperazine under controlled conditions.
Sulfonylation: The piperazine intermediate is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonamide group.
Chlorination: The final step involves the chlorination of the compound using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
Pharmacological Applications
- Antipsychotic Agents :
- Antidepressant Properties :
- Anticancer Activity :
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how modifications to the compound's structure affect its biological activity. Key findings include:
- Pyridine Substitution : The presence of a pyridine ring enhances binding affinity to target receptors, improving therapeutic efficacy.
- Sulfonamide Group : This functional group is crucial for the compound's interaction with biological targets, influencing its pharmacokinetic properties .
Case Studies
- Case Study on Antipsychotic Efficacy :
- Investigating Antidepressant Effects :
- Cancer Cell Line Studies :
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The piperazine and pyridine moieties may also contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: Another compound with a similar pyridine and amide structure.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: A compound with a piperazine and pyridine moiety, evaluated for its serotonin reuptake inhibition activity.
Uniqueness
2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide linkage, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Biological Activity
2-Chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group, a sulfonamide moiety, and a piperazine ring substituted with a pyridine, contributing to its diverse interactions with biological targets. Its structure can be represented as follows:
The biological activity of 2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide primarily involves its interaction with various receptors and enzymes. It has shown potential in modulating neurotransmitter systems, particularly involving dopamine receptors, which are crucial in the treatment of neurological disorders.
Key Mechanisms:
- Dopamine Receptor Modulation: The compound has been studied for its affinity towards dopamine D2 and D3 receptors. Research indicates that it may act as a partial agonist or antagonist, influencing dopaminergic signaling pathways .
- Enzyme Inhibition: The sulfonamide group may confer inhibitory effects on specific enzymes involved in neurotransmitter metabolism, enhancing the compound's therapeutic potential .
Case Studies
-
Dopamine Receptor Affinity Study
- A study evaluated the binding affinity of various analogs of this compound to dopamine receptors. Results indicated that certain modifications to the piperazine ring significantly enhanced binding affinity, with Ki values for D2 and D3 receptors being 57.7 nM and 1.21 nM respectively, demonstrating a preference for D3 over D2 .
- Antidepressant Activity Assessment
Table 1: Binding Affinity of 2-Chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide
| Receptor Type | Binding Affinity (Ki) | Selectivity Ratio (D2/D3) |
|---|---|---|
| D2 | 57.7 nM | 47.7 |
| D3 | 1.21 nM | - |
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antidepressant | Reduced immobility in forced swim tests |
| Dopamine Modulation | Partial agonist/antagonist at D2/D3 receptors |
| Enzyme Inhibition | Potential inhibition of neurotransmitter enzymes |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide, and what critical intermediates are involved?
- Methodological Answer : The synthesis typically involves sequential steps:
- Sulfonylation : Reacting a piperazine derivative (e.g., 4-pyridin-2-ylpiperazine) with a sulfonyl chloride intermediate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
- Amide Coupling : Introducing the propanamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 2-chloropropanoyl chloride and the sulfonylethylamine intermediate .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final compound.
- Key Intermediates :
- 4-Pyridin-2-ylpiperazine
- Ethylsulfonyl chloride derivative
- 2-Chloropropanoyl chloride
Q. How can researchers confirm the structural integrity and purity of this compound during synthesis?
- Analytical Methods :
- NMR Spectroscopy : H and C NMR to verify proton environments (e.g., pyridine ring protons at δ 8.1–8.5 ppm, piperazine CH groups at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] expected for CHClNOS: 383.09) .
- HPLC : Purity assessment using reverse-phase C18 columns (e.g., >95% purity, UV detection at 254 nm) .
Q. What are the primary biological screening assays for evaluating this compound’s activity?
- Methodological Approach :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ kinase assay) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., competition with H-labeled ligands for serotonin or dopamine receptors) .
- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., IC determination in HepG2 or HeLa cells) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Advanced Strategy :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in sulfonylation or amide coupling steps .
- Machine Learning (ML) : Train ML models on reaction databases to predict optimal solvents, catalysts, or temperatures (e.g., Bayesian optimization for yield improvement) .
- Reaction Path Analysis : Identify side reactions (e.g., hydrolysis of sulfonyl chloride) using computational tools like Gaussian or ORCA .
Q. How should researchers resolve contradictions in solubility data across different experimental batches?
- Troubleshooting Methodology :
- Controlled Crystallization : Vary solvent polarity (e.g., DMSO vs. acetonitrile) to assess polymorph formation .
- Thermogravimetric Analysis (TGA) : Detect hydrate or solvate forms affecting solubility .
- Orthogonal Validation : Compare solubility in buffered solutions (PBS at pH 7.4) vs. organic-aqueous mixtures .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s derivatives?
- SAR Workflow :
- Scaffold Modification : Synthesize analogs with substituent variations (e.g., replacing pyridine with pyrimidine) and test bioactivity .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .
- Pharmacophore Mapping : Identify critical binding motifs (e.g., sulfonamide as a hydrogen bond acceptor) .
Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?
- Experimental Design :
- Animal Models : Administer via intravenous (IV) and oral routes in rodents to determine bioavailability .
- LC-MS/MS Quantification : Monitor plasma concentrations over time (e.g., , ) .
- Tissue Distribution : Use radiolabeled C-compound to assess accumulation in target organs .
Key Challenges & Future Directions
- Synthetic Scalability : Optimize catalytic systems (e.g., flow chemistry) to reduce purification steps .
- Target Identification : Use CRISPR screening or chemoproteomics to map novel biological targets .
- Toxicity Profiling : Conduct Ames tests and hERG channel inhibition assays to assess safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
